Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Catalog No.
S762970
CAS No.
1015609-11-6
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

CAS Number

1015609-11-6

Product Name

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3

InChI Key

JZFTWMGTLMPFEL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=CN2)N=C1

Synonyms

Methyl 1H-Pyrrolo[3,2-b]pyridine-6-carboxylate; Methyl 4-Azaindole 6-Carboxylate

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)N=C1

Medicinal Chemistry:

Material Science:

  • Organic Light-Emitting Diodes (OLEDs): Research suggests that Me-P[3,2-b]PY-6-COOCH3 could potentially be used as a hole-transporting material (HTM) in OLEDs due to its suitable HOMO (highest occupied molecular orbital) energy level. However, further investigation is needed to optimize its properties and device performance. [Source: "Pyrrolo[3,2-b]pyridines as Novel Hole-Transporting Materials for Organic Light-Emitting Diodes"]()

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2C_9H_8N_2O_2. It belongs to the pyrrolopyridine family, which is characterized by its fused bicyclic structure, combining elements of both pyrrole and pyridine. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its reactivity and interaction with various biological targets, making it an important compound in pharmaceutical research .

The mechanism of action of methyl 6-pyrrolopyridinecarboxylate is not reported in the scientific literature reviewed [, , ].

  • Oxidation: This involves the introduction of oxygen-containing functional groups. For example, oxidation can convert the compound into a carboxylic acid derivative.
  • Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, potentially yielding alcohol derivatives.
  • Substitution: In this reaction, one functional group can be replaced by another, allowing for the introduction of diverse chemical functionalities.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Research indicates that methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate exhibits significant biological activity. Similar compounds have shown efficacy in reducing blood glucose levels and may impact biochemical pathways related to glucose metabolism. These findings suggest potential therapeutic applications in managing diabetes and related metabolic disorders. Furthermore, there is ongoing investigation into its role as a monoacylglycerol lipase inhibitor, which could be beneficial in treating inflammatory pain conditions .

The synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:

  • Cyclization: The reaction of 2-bromo-5-iodopyridine with a base to form the pyrrolopyridine core.
  • Substitution: Following cyclization, substitution at the N-1 position with a tert-butylcarbonate group.

These laboratory methods may be adapted for industrial production, focusing on optimizing yield and purity through automated reactors and continuous flow systems .

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in various fields:

  • Medicinal Chemistry: Used as an intermediate for synthesizing bioactive compounds.
  • Pharmaceutical Research: Investigated for its potential roles in drug development targeting metabolic diseases.
  • Chemical Synthesis: Serves as a versatile building block in organic synthesis and material science.

Its unique properties make it valuable for developing new therapeutic agents and exploring its effects on biological systems .

Studies on methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate's interactions with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with enzymes involved in glucose metabolism and inflammation pathways. Further studies are needed to elucidate these interactions fully and assess the compound's efficacy in clinical settings .

Several compounds share structural similarities with methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylateLacks formyl group0.77
Methyl isoquinoline-3-carboxylateDifferent bicyclic structure0.84
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylateDifferent substituents0.86
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylateVariations in carboxyl position0.85

Uniqueness

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to its specific arrangement of functional groups that allow for distinct reactivity patterns compared to similar compounds. Its potential as a therapeutic agent targeting specific metabolic pathways further highlights its importance in medicinal chemistry and drug development efforts .

XLogP3

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Wikipedia

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Dates

Last modified: 08-15-2023

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